molecular formula C11H11N3O3S B12714523 N-(6-Methoxy-2-benzothiazolyl)-N'-methylethanediamide CAS No. 104388-94-5

N-(6-Methoxy-2-benzothiazolyl)-N'-methylethanediamide

Cat. No.: B12714523
CAS No.: 104388-94-5
M. Wt: 265.29 g/mol
InChI Key: HCKWIPTWVKBARN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Methoxy-2-benzothiazolyl)-N’-methylethanediamide is a compound derived from benzothiazole, a heterocyclic aromatic organic compound. Benzothiazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, antibacterial, and antiviral properties . The presence of the methoxy group and the ethanediamide moiety in this compound potentially enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methoxy-2-benzothiazolyl)-N’-methylethanediamide typically involves the reaction of 2-amino-6-methoxybenzothiazole with appropriate reagents. One common method includes the reaction of 2-amino-6-methoxybenzothiazole with 1-cyanoacetyl-3,5-dimethylpyrazole, followed by cyclization to form the desired product . The reaction conditions often involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to ensure the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

N-(6-Methoxy-2-benzothiazolyl)-N’-methylethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the benzothiazole ring .

Mechanism of Action

The mechanism of action of N-(6-Methoxy-2-benzothiazolyl)-N’-methylethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .

Properties

CAS No.

104388-94-5

Molecular Formula

C11H11N3O3S

Molecular Weight

265.29 g/mol

IUPAC Name

N'-(6-methoxy-1,3-benzothiazol-2-yl)-N-methyloxamide

InChI

InChI=1S/C11H11N3O3S/c1-12-9(15)10(16)14-11-13-7-4-3-6(17-2)5-8(7)18-11/h3-5H,1-2H3,(H,12,15)(H,13,14,16)

InChI Key

HCKWIPTWVKBARN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(=O)NC1=NC2=C(S1)C=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.